molecular formula C15H18N4O2S2 B2621145 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392296-06-9

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2621145
CAS No.: 392296-06-9
M. Wt: 350.46
InChI Key: KZAHFUFNSIJATQ-UHFFFAOYSA-N
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Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that features a thiadiazole ring, a propionamide group, and a 3,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. Finally, the propionamide group is introduced through a reaction with propionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and the propionamide group play crucial roles in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethylphenylamino)-2-oxoethyl)thioacetamide
  • N-(5-(2-oxo-2-(3,5-dimethylphenylamino)ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring is particularly noteworthy for its stability and ability to participate in various chemical reactions .

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAHFUFNSIJATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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